

# "electronic structure of but-1-ene versus (E)-but-2-ene"

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An In-depth Technical Guide to the Electronic Structure of But-1-ene Versus (E)-But-2-ene

Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The positional isomers but-1-ene and (E)-but-2-ene, despite sharing the same molecular formula (C<sub>4</sub>H<sub>8</sub>), exhibit distinct thermodynamic stabilities and electronic properties. These differences, which have significant implications for their reactivity and potential applications, are rooted in subtle variations in their electronic structures. This technical guide provides a comprehensive comparison of the two isomers, focusing on the quantum mechanical phenomena of hyperconjugation, its effect on molecular orbital energies, and the resulting thermodynamic and spectroscopic properties. We present quantitative data, detail the experimental protocols for key measurements, and provide visualizations to elucidate the core principles governing their behavior.

### **Molecular Structure and Isomerism**

But-1-ene and (E)-but-2-ene are structural isomers that differ in the position of the carbon-carbon double bond.

 But-1-ene is a terminal alkene, with the double bond between the first and second carbon atoms (C1 and C2).



• (E)-but-2-ene, also known as trans-but-2-ene, is an internal alkene, with the double bond between the second and third carbon atoms (C2 and C3). The (E)- designation indicates that the two methyl groups are on opposite sides of the double bond.

This structural difference is fundamental to their electronic properties. The key distinction lies in the number of alkyl groups attached to the sp² hybridized carbons of the double bond. But-1-ene is a monosubstituted alkene, while (E)-but-2-ene is a disubstituted alkene. This substitution pattern is the primary determinant of their relative stability.

# The Role of Hyperconjugation in Alkene Stability

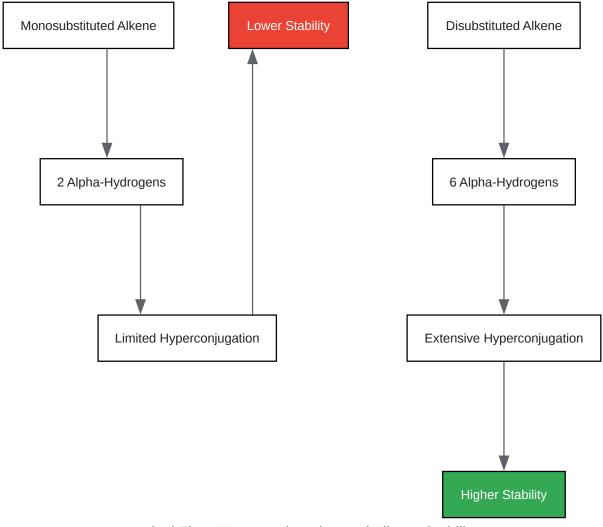
The principal reason for the greater stability of (E)-but-2-ene is hyperconjugation. This is a stabilizing interaction that involves the delocalization of electrons from a filled sigma ( $\sigma$ ) orbital (typically a C-H bond) to an adjacent, empty or partially filled p-orbital or pi ( $\pi$ \*) anti-bonding orbital.

In alkenes, hyperconjugation occurs between the C-H  $\sigma$ -bonds of the alkyl group(s) adjacent to the double bond (the  $\alpha$ -hydrogens) and the  $\pi$ -system of the double bond. This interaction delocalizes the  $\sigma$ -electrons, effectively spreading out the electron density and lowering the overall energy of the molecule.

- (E)-But-2-ene has two methyl (CH<sub>3</sub>) groups attached to the C=C double bond, providing a total of six α-hydrogens that can participate in hyperconjugation.
- But-1-ene has one ethyl (CH<sub>2</sub>CH<sub>3</sub>) group attached to the C=C double bond, providing only two α-hydrogens (on the C3 methylene group) that can participate in hyperconjugation.

The greater number of hyperconjugative structures in (E)-but-2-ene leads to more significant electron delocalization and, consequently, greater thermodynamic stability.[1][2]





Logical Flow: Hyperconjugation and Alkene Stability

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Caption: The relationship between substitution, hyperconjugation, and stability.

# **Quantitative Energetic Data**

The difference in stability is quantified by thermodynamic data such as heats of hydrogenation and ionization energies.

### Thermodynamic Stability: Heats of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. It is a direct



measure of the stability of the double bond: a more stable alkene releases less heat upon hydrogenation.[3]

| Compound                                                                                      | ΔH°hydrog (kJ/mol) | Relative Stability |
|-----------------------------------------------------------------------------------------------|--------------------|--------------------|
| But-1-ene                                                                                     | ~ -126             | Less Stable        |
| (E)-But-2-ene                                                                                 | ~ -115             | More Stable        |
| (Note: Exact values may vary slightly between sources. The values presented are typical.) [4] |                    |                    |

As shown, the hydrogenation of (E)-but-2-ene is less exothermic than that of but-1-ene, confirming that (E)-but-2-ene is the more stable isomer.[1]

## **Molecular Orbital Energies: Ionization Energies**

lonization energy is the energy required to remove an electron from a molecule. According to Koopmans' theorem, the first ionization energy corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), providing a direct probe of the HOMO's energy level.[5] Hyperconjugation raises the energy of the  $\pi$ -bonding HOMO. Therefore, the more stable (E)-but-2-ene is expected to have a lower ionization energy because its HOMO is higher in energy and the electron is less tightly held.

| Compound                                        | First Ionization Energy<br>(eV) | HOMO Energy Level |
|-------------------------------------------------|---------------------------------|-------------------|
| But-1-ene                                       | 9.58                            | Lower             |
| (E)-But-2-ene                                   | 9.13                            | Higher            |
| (Data sourced from the NIST Chemistry WebBook.) |                                 |                   |

This counter-intuitive result—that the more stable molecule has a more easily removed electron—is a classic consequence of hyperconjugation's effect on frontier molecular orbitals.



# Bond Strength: Allylic C-H Bond Dissociation Energy (BDE)

The allylic C-H bond is the C-H bond on the carbon atom adjacent to the double bond. Its Bond Dissociation Energy (BDE) reflects the stability of the resulting allylic radical formed upon homolytic cleavage.[6]

| Compound      | Allylic C-H Bond | BDE (kJ/mol) | Resulting Radical<br>Stability             |
|---------------|------------------|--------------|--------------------------------------------|
| But-1-ene     | H-CH(CH3)CH=CH2  | ~ 365        | Secondary Allyl<br>Radical                 |
| (E)-But-2-ene | H–CH2CH=CHCH3    | ~ 345        | Primary Allyl Radical<br>(but delocalized) |

(Note: BDE values are approximate and illustrate the trend. The stability of the radical formed from (E)-but-2-ene is higher due to greater substitution on the overall radical structure.)

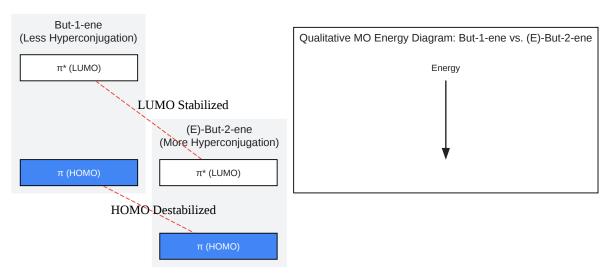
The lower BDE for the allylic C-H bond in (E)-but-2-ene indicates that the resulting radical is more stable. This is because the radical formed from (E)-but-2-ene is a more substituted and thus more stable radical species due to the same hyperconjugation effects that stabilize the parent alkene.[7]

# **Molecular Orbital Analysis Visualization**

Hyperconjugation perturbs the energies of the frontier molecular orbitals (HOMO and LUMO). The interaction between the filled C-H  $\sigma$  orbitals and the filled C=C  $\pi$  orbital causes them to "repel," raising the energy of the  $\pi$  orbital (the HOMO). Simultaneously, the interaction between



the C-H  $\sigma$  orbitals and the empty C=C  $\pi^*$  orbital (the LUMO) is stabilizing, lowering the energy of the LUMO. The net effect is a smaller HOMO-LUMO gap for (E)-but-2-ene.



Qualitative MO Energy Diagram: But-1-ene vs. (E)-But-2-ene

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**Caption:** Effect of hyperconjugation on frontier molecular orbital energies.

# Experimental Protocols: Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is the primary experimental technique used to measure the ionization energies of valence electrons, providing empirical data on molecular orbital energy levels.[8]

### **Principle**

The sample is irradiated with a monochromatic beam of high-energy UV photons (typically from a helium discharge lamp, He I at 21.2 eV).[9] The energy of the photon is sufficient to eject a valence electron from the molecule. Based on the principle of conservation of energy, the



kinetic energy ( $E_k$ ) of the ejected photoelectron is measured. The binding energy (BE) of the electron, which corresponds to the ionization energy, is then calculated using the equation:

 $BE = hv - E_k$ 

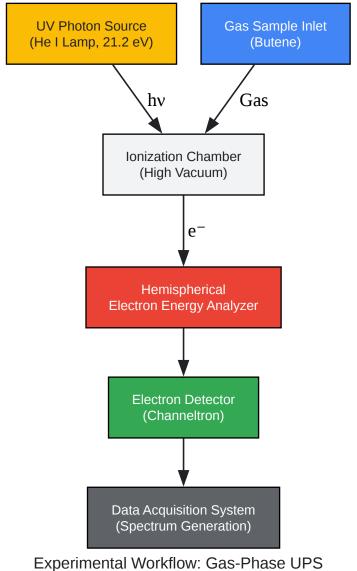
where hv is the energy of the incident photon.[5]

### **Generalized Experimental Workflow**

A typical gas-phase UPS experiment involves the following steps:

- Vacuum System: The entire apparatus is maintained under high vacuum (UHV) conditions to prevent scattering of electrons by gas molecules.
- Photon Source: A gas discharge lamp generates UV photons. For valence shell analysis, a Helium lamp emitting He I radiation (21.2 eV) is standard.[9]
- Sample Introduction: The gaseous butene sample is introduced into the ionization chamber through a fine needle valve to maintain a constant, low pressure.
- Ionization: The UV photon beam intersects with the gas sample in the ionization chamber, causing photoemission of electrons.
- Electron Energy Analyzer: The ejected photoelectrons are directed into a hemispherical electron energy analyzer, which uses an electrostatic field to separate the electrons based on their kinetic energy.
- Detector: An electron multiplier (e.g., a channeltron) detects the energy-resolved electrons, converting the electron signal into a measurable electric pulse.
- Data Acquisition: The number of electrons detected is plotted against their binding energy to generate the photoelectron spectrum. The peak with the lowest binding energy corresponds to the first ionization energy (removal from the HOMO).





Experimental Workhow. Gas-Phase OPS

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**Caption:** A simplified workflow for Ultraviolet Photoelectron Spectroscopy.

### Conclusion

The electronic structures of but-1-ene and (E)-but-2-ene, while superficially similar, are fundamentally different in ways that dictate their stability and reactivity. (E)-but-2-ene is thermodynamically more stable than but-1-ene, a fact primarily attributed to its more extensive network of hyperconjugative interactions (six vs. two  $\alpha$ -hydrogens). This enhanced electron delocalization is empirically verified by its lower heat of hydrogenation. Spectroscopic analysis via UPS confirms the theoretical predictions of molecular orbital theory, showing that the



HOMO of (E)-but-2-ene is higher in energy, resulting in a lower first ionization energy. These integrated insights into the electronic landscape of simple alkenes are crucial for predicting reaction outcomes, understanding reaction mechanisms, and designing molecules with tailored electronic properties in fields ranging from catalysis to drug development.

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### References

- 1. Statement I: But-2-ene is more stable than But-1-ene. Statement II: Heat .. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. On a per alkene basis, which would have the more negative heat of... | Study Prep in Pearson+ [pearson.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Ultraviolet photoelectron spectroscopy Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]
- 9. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - SG [thermofisher.com]
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